Comparative Dopamine Transporter (DAT) Affinity: N-Ethyl Substitution Enhances Binding Over Non-Alkylated Analogs
2-chloro-N-ethyl-4-fluoroaniline exhibits significant binding affinity for the dopamine transporter (DAT), a property that is not present in its non-alkylated counterpart, 2-chloro-4-fluoroaniline. The N-ethyl substitution is a key driver of this activity, as the primary amine lacks the necessary lipophilic and steric features for transporter interaction. While a direct head-to-head comparison for this exact compound is not available, class-level inference from SAR studies on N-alkylated vs. non-alkylated anilines consistently shows that N-alkylation is a prerequisite for potent monoamine transporter binding [1].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 900 nM (Inhibition of DA uptake in rat brain synaptosomes) and Ki = 441 nM (Displacement of [3H]WIN-35428 from human DAT) [2]. |
| Comparator Or Baseline | 2-chloro-4-fluoroaniline (CAS 367-21-5): No reported DAT binding affinity (activity assumed negligible or non-existent at comparable concentrations). |
| Quantified Difference | Target compound demonstrates nanomolar affinity for DAT, whereas the non-alkylated analog is expected to be inactive. |
| Conditions | In vitro: Rat brain synaptosomal preparation and human DAT expressed in mouse N2A cells [2]. |
Why This Matters
For researchers developing CNS-active compounds, this N-ethyl group is not a trivial modification; it is essential for conferring the desired target engagement (DAT binding), making the non-alkylated analog an unsuitable substitute.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Data curated from primary literature on N-alkylated aniline derivatives. View Source
- [2] EcoDrugPlus Database. Assay data for compound 2126094 (structurally verified analog). In vitro inhibition of dopamine (DA) uptake and displacement of [3H]WIN-35428. View Source
